molecular formula C4HBr2NOS B1333932 2,4-Dibromothiazole-5-carboxaldehyde CAS No. 139669-95-7

2,4-Dibromothiazole-5-carboxaldehyde

Cat. No. B1333932
M. Wt: 270.93 g/mol
InChI Key: FDBMZERYWBZSQS-UHFFFAOYSA-N
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Patent
US08796271B2

Procedure details

2,4-Thiazolidinedione (3.50 g, 0.0299 mol) and phosphorus oxybromide (42.76 g, 0.1491 mol) were placed into a two-neck round bottomed flask and the solid mixture was well mixed. The flask was evacuated and filled with argon. N,N-dimethylformamide (2.54 mL, 0.0329 mol) was added via syringe with hand shaking of the flask at the same time. The mixture was stirred at rt for 2 hours and then heated slowly to 105° C., until the evolution of hydrogen bromide had ceased, (approximately 4 h). The reaction was cooled to rt then the mixture was transferred to a beaker containing 200 g of ice. The aqueous mixture was stirred with DCM then filtered. The DCM phase was separated and the aqueous phase was extracted with DCM twice. The DCM layers were combined and washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous sodium sulfate, filtered and concentrated. The mixture was dry loaded on silica gel and purified by chromatography to afford 2,4-dibromo-thiazole-5-carbaldehyde (2.50 g, 30.9%). LCMS (FA) ES+ 272, 274.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
42.76 g
Type
reactant
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][C:4](=O)[NH:3][C:2]1=O.P(Br)(Br)([Br:10])=O.CN(C)[CH:15]=[O:16].[BrH:18]>C(Cl)Cl>[Br:18][C:2]1[S:1][C:5]([CH:15]=[O:16])=[C:4]([Br:10])[N:3]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
42.76 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
2.54 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaking of the flask at the same time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solid mixture was well mixed
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
filled with argon
STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
(approximately 4 h)
Duration
4 h
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
The DCM phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM twice
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The mixture was dry
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=C(N1)Br)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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